molecular formula C11H13BrF2O B8001935 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene

5-Bromo-1,3-difluoro-2-(pentyloxy)benzene

Cat. No.: B8001935
M. Wt: 279.12 g/mol
InChI Key: VCLQIAVYTUSUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,3-difluoro-2-(pentyloxy)benzene: is an organic compound with the molecular formula C11H13BrF2O . It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and pentyloxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene typically involves the substitution reactions on a benzene ring. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products:

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to form carbon-carbon bonds.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene in chemical reactions typically involves the activation of the benzene ring by the electron-withdrawing bromine and fluorine atoms, making it more susceptible to nucleophilic attack. The palladium-catalyzed coupling reactions proceed through a series of steps including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of both bromine and fluorine atoms enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-1,3-difluoro-2-pentoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2O/c1-2-3-4-5-15-11-9(13)6-8(12)7-10(11)14/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLQIAVYTUSUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.